MK-0731

Catalog No.
S548446
CAS No.
845256-65-7
M.F
C25H28F3N3O2
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0731

CAS Number

845256-65-7

Product Name

MK-0731

IUPAC Name

(5S)-3-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

Molecular Formula

C25H28F3N3O2

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3/t22-,23+,25-/m1/s1

InChI Key

MYBGWENAVMIGMM-GIFXNVAJSA-N

SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide, MK 0731, MK-0731, MK731 cpd

Canonical SMILES

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)F)N(C)C(=O)N2CC(=C[C@@]2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F

Description

The exact mass of the compound (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide is 459.21336 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0731 is a small molecule compound that acts as an inhibitor of kinesin spindle protein, which plays a crucial role in the separation of spindle poles during mitosis. The chemical formula for MK-0731 is C25H28F3N3O2C_{25}H_{28}F_{3}N_{3}O_{2}, and its IUPAC name is (2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide . This compound is under investigation primarily for its potential use as an antineoplastic agent, particularly in treating solid tumors that are resistant to taxane-based therapies .

MK-0731 functions by inhibiting the kinesin spindle protein, leading to mitotic arrest. This inhibition does not compete with ATP or microtubules, suggesting an allosteric mechanism of action. In vitro studies have shown that MK-0731 effectively inhibits spindle pole separation in human ovarian carcinoma cells and demonstrates significant antiproliferative activity against various tumor cell lines, including ovarian and cervical cancers .

Preclinical studies have demonstrated that MK-0731 exhibits potent inhibitory effects on tumor cell proliferation. It has shown selectivity for kinesin spindle protein over other kinesins, with a reported selectivity factor of over 20,000-fold . In clinical trials, MK-0731 was administered to patients with advanced solid tumors, where it showed manageable toxicity profiles and some evidence of prolonged stable disease in certain patients . The maximum tolerated dose was determined to be 17 mg/m² per day, with neutropenia identified as the primary dose-limiting toxicity .

The synthesis of MK-0731 involved strategic modifications of earlier Kinesin spindle protein inhibitors to enhance efficacy and reduce toxicity. Key steps included the introduction of fluorine atoms to modulate the pKa of the piperidine nitrogen and incorporation of a hydroxymethyl group to improve metabolic stability. The final synthetic route yielded a compound with favorable in vitro and metabolic profiles .

MK-0731 is primarily being explored for its application in oncology, specifically for treating taxane-resistant solid tumors. Its unique mechanism of action positions it as a promising candidate in cancer therapy, particularly for patients who have limited treatment options due to resistance mechanisms associated with traditional chemotherapeutics .

Interaction studies have focused on the pharmacokinetics and safety profile of MK-0731. Clinical trials have assessed how MK-0731 interacts with various biological systems and its effects on tumor growth dynamics. The results indicated that continuous intravenous infusion was necessary for optimal exposure to promote tumor cell death while managing toxic effects effectively .

MK-0731 belongs to a class of compounds known as kinesin spindle protein inhibitors. Here are some similar compounds along with their unique characteristics:

Compound NameUnique Features
AZD4877Another kinesin spindle protein inhibitor with potential anticancer properties but different structural modifications .
IspinesibA potent Kinesin spindle protein inhibitor used in clinical trials but has different pharmacokinetic properties compared to MK-0731 .
E6201Exhibits similar inhibitory activity against Kinesin spindle protein but has distinct chemical properties and mechanisms of action .

MK-0731 is unique due to its specific structural modifications that enhance its selectivity and reduce efflux by P-glycoprotein, which can limit the effectiveness of other similar compounds .

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

459.21336163 g/mol

Monoisotopic Mass

459.21336163 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8HIJ5G3O02

Other CAS

845256-65-7

Wikipedia

Mk-0731

Dates

Modify: 2023-07-15
1. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008120098 A2 20081009 CAN 149:448733 AN 2008:1210491
2. Matthieu, Michel; Dubois, Vincent; Tranchant, Isabelle; Kearsey, Jonathan. Preparation of peptide prodrugs modified with a 1,2,3,4-cyclobutanetetracarboxylic acid derived moiety useful in treatment and diagnosis of tumors and inflammatory diseases. Eur. Pat. Appl. (2008), 31pp. CODEN: EPXXDW EP 1977765 A1 20081008 CAN 149:448732 AN 2008:1205912
3. Cox, Christopher D.; Coleman, Paul J.; Breslin, Michael J.; Whitman, David B.; Garbaccio, Robert M.; Fraley, Mark E.; Buser, Carolyn A.; Walsh, Eileen S.; Hamilton, Kelly; Schaber, Michael D.; Lobell, Robert B.; Tao, Weikang; Davide, Joseph P.; Diehl, Ronald E.; Abrams, Marc T.; South, Vicki J.; Huber, Hans E.; Torrent, Maricel; Prueksaritanont, Thomayant; Li, Chunze; Slaughter, Donald E.; Mahan, Elizabeth; Fernandez-Metzler, Carmen; Yan, Youwei; Kuo, Lawrence C.; Kohl, Nancy E.; Hartman, George D. Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry (2008), 51(14), 4239-4252. CODEN: JMCMAR ISSN:0022-2623. CAN 149:191278 AN 2008:779815
4. Javadi, Gary; Karady, Sandor; Maeda, Kenji; Miller, Ross A.; Szumigala, Ronald H. A process for the preparation of 2,2-disubstituted pyrroles. PCT Int. Appl. (2005), 48 pp. CODEN: PIXXD2 WO 2005102996 A2 20051103 CAN 143:440255 AN 2005:1171050
5. Coleman, Paul J.; Cox, Christopher D.; Garbaccio, Robert M.; Hartman, George D. Preparation of dihydropyrrolecarboxamides as mitotic kinesin inhibitors for treating cancer. PCT Int. Appl. (2005), 187 pp. CODEN: PIXXD2 WO 2005019206 A1 20050303 CAN 142:280064 AN 2005:182653
6. Coleman, Paul J.; Cox, Christopher D.; Garbaccio, Robert M.; Hartman, George D. A preparation of pyrrolecarboxamide derivatives, useful as mitotic kinesin inhibitors. U.S. Pat. Appl. Publ. (2005), 52 pp. CODEN: USXXCO US 2005038074 A1 20050217 CAN 142:240324 AN 2005:140806

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